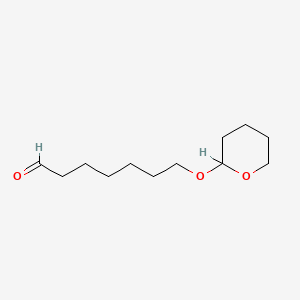

7-(Oxan-2-yloxy)heptanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34335-17-6 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

7-(oxan-2-yloxy)heptanal |

InChI |

InChI=1S/C12H22O3/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h9,12H,1-8,10-11H2 |

InChI Key |

AMEQIIYEGPCAKB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OCCCCCCC=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 7 Oxan 2 Yloxy Heptanal

Chemical Transformations Involving the Protected Aldehyde Functionality

The reactivity of 7-(Oxan-2-yloxy)heptanal is largely dictated by the stability and cleavage of the tetrahydropyranyl (THP) ether protecting group. Understanding the conditions for its selective removal is paramount to unmasking the aldehyde for subsequent reactions.

The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols and, by extension, the hydrated form of aldehydes, due to its considerable stability under a range of conditions. organic-chemistry.org It is generally stable to strongly basic media, organometallic reagents such as Grignard and organolithium reagents (typically below 0°C), hydrides, and various alkylating and acylating agents. organic-chemistry.orgthieme-connect.de However, the acetal (B89532) linkage is susceptible to cleavage under acidic conditions.

The deprotection of the THP ether in this compound to regenerate the aldehyde can be achieved through various methods, primarily involving acidic hydrolysis or alcoholysis. organic-chemistry.org Recent research has focused on developing milder and more selective deprotection protocols to avoid affecting other sensitive functional groups that might be present in a molecule. Mild Lewis acids have emerged as effective catalysts for this transformation. organic-chemistry.org For instance, bismuth triflate has been shown to efficiently catalyze the deprotection of THP ethers. organic-chemistry.org Another mild and environmentally benign method involves the use of lithium chloride and water in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, which has been demonstrated to be effective for the selective removal of the THP group in the presence of other sensitive functionalities like ethers and even aldehyde groups. organic-chemistry.org

| Reagent/Catalyst | Solvent | Temperature (°C) | Observations | Reference |

|---|---|---|---|---|

| Bismuth Triflate | Solvent-free | Room Temperature | Efficient deprotection, catalyst is insensitive to air and moisture. | organic-chemistry.org |

| LiCl/H₂O | DMSO | 90 | Mild and selective; avoids the use of acids and toxic reagents. Effective in the presence of other ethers and aldehydes. | organic-chemistry.org |

| Iron(III) Tosylate | Methanol | Room Temperature | A mild method for the deprotection of THP ethers. | scispace.com |

| PdCl₂(MeCN)₂ | Acetonitrile (B52724) | Room Temperature | Efficient removal of the THP group while other protecting groups like Ts, TBDPS, Cbz, Bn, and Bz remain intact. | researchgate.net |

| Zeolite H-beta | - | - | Heterogeneous catalyst, short reaction times, and catalyst is recyclable. | organic-chemistry.org |

Once the THP protecting group is removed to yield 7-hydroxyheptanal (B3188561), the regenerated aldehyde functionality becomes available for a variety of nucleophilic addition reactions, which are fundamental for carbon-carbon bond formation.

Grignard and Organolithium Reagents: These strong organometallic nucleophiles readily add to aldehydes to form secondary alcohols upon acidic workup. ucalgary.camasterorganicchemistry.comchemguide.co.uk For instance, the reaction of 7-hydroxyheptanal with an alkyl Grignard reagent (R-MgX) or an alkyllithium reagent (R-Li) would yield the corresponding secondary alcohol. It is crucial that the hydroxyl group of 7-hydroxyheptanal is protected prior to the addition of these highly basic reagents to prevent acid-base reactions. However, if this compound is first deprotected and then the resulting diol is selectively protected at the primary alcohol before Grignard addition to the aldehyde, a variety of secondary alcohols can be synthesized. masterorganicchemistry.comleah4sci.com

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction of the regenerated 7-hydroxyheptanal with a phosphonium (B103445) ylide (a Wittig reagent) would lead to the formation of a long-chain unsaturated alcohol. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The THP ether itself is generally stable to the basic conditions used to generate non-stabilized ylides, allowing for the possibility of performing the Wittig reaction on the protected aldehyde, which would result in a terminally protected unsaturated alcohol. thieme-connect.de

| Reaction | Nucleophile | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Grignard Reaction | R-MgX | Secondary Alcohol | Nucleophilic attack of the carbanion on the carbonyl carbon. | ucalgary.camasterorganicchemistry.com |

| Organolithium Addition | R-Li | Secondary Alcohol | Similar to Grignard, with a highly polarized C-Li bond. | ucalgary.calibretexts.org |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Formation of an oxaphosphetane intermediate followed by elimination. | wikipedia.orgorganic-chemistry.org |

Chemical Transformations of the Heptanal (B48729) Carbon Chain

The seven-carbon chain of this compound provides a scaffold for various functionalization reactions. These transformations can be performed on derivatives of the parent compound where unsaturation is introduced.

By first converting the aldehyde functionality into an alkene via a Wittig reaction, the resulting unsaturated chain can undergo further transformations.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of an alkene. masterorganicchemistry.comwikipedia.org If a terminal alkene is generated from this compound, hydroboration-oxidation would yield a terminal primary alcohol. A key consideration is the chemoselectivity of the hydroboration step, as boranes can also reduce aldehydes. The use of sterically hindered boranes, such as dicyclohexylborane, has been shown to selectively hydroborate terminal alkenes in the presence of aldehydes. cdnsciencepub.com The reaction is also stereospecific, proceeding via a syn-addition of the hydroborane to the double bond. masterorganicchemistry.comwikipedia.org

Epoxidation: The double bond introduced into the heptanal chain can be converted to an epoxide, a versatile functional group. Organocatalytic asymmetric epoxidation of α,β-unsaturated aldehydes using hydrogen peroxide as the oxidant has been developed, yielding optically active α,β-epoxy aldehydes with high enantioselectivities. diva-portal.orgorganic-chemistry.orgsci-hub.se This methodology could be applied to an α,β-unsaturated derivative of this compound to introduce a chiral epoxide.

Chemoselective Reductions: In a molecule containing both an aldehyde and another reducible functional group, such as a ketone, the selective reduction of one over the other is a common synthetic challenge. While aldehydes are generally more reactive towards reducing agents than ketones, conditions have been developed for the selective reduction of ketones in the presence of aldehydes, often involving the in-situ protection of the more reactive aldehyde. Conversely, the selective reduction of an aldehyde in the presence of a ketone can be achieved with certain reagents.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid. Aldehydes can also undergo this oxidation to form carboxylic acids. libretexts.orgaklectures.com The regioselectivity of the Baeyer-Villiger oxidation of unsymmetrical ketones is predictable based on the migratory aptitude of the adjacent alkyl groups. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. jk-sci.comlibretexts.org For an aldehyde, the hydrogen atom has a very high migratory aptitude, leading to the formation of a carboxylic acid. libretexts.org

| Reaction | Reagent | Substrate | Product | Regioselectivity/Chemoselectivity | Reference |

|---|---|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Terminal Alkene | Primary Alcohol | Anti-Markovnikov | masterorganicchemistry.comwikipedia.org |

| Epoxidation | H₂O₂/Organocatalyst | α,β-Unsaturated Aldehyde | α,β-Epoxy Aldehyde | High enantioselectivity | diva-portal.orgorganic-chemistry.org |

| Baeyer-Villiger Oxidation | m-CPBA | Aldehyde | Carboxylic Acid | H migration preference | libretexts.org |

| Baeyer-Villiger Oxidation | m-CPBA | Unsymmetrical Ketone | Ester | Follows migratory aptitude (3° > 2° > Ph > 1° > Me) | jk-sci.comlibretexts.org |

Elucidation of Reaction Mechanistic Pathways

The transformations discussed above proceed through well-defined mechanistic pathways.

The deprotection of the THP acetal under acidic conditions involves protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol (or hydrated aldehyde). Subsequent reaction with water leads to the formation of a hemiacetal, which then hydrolyzes to the aldehyde and tetrahydropyran-2-ol.

Nucleophilic addition to the regenerated aldehyde with Grignard or organolithium reagents proceeds via the attack of the carbanionic nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. ucalgary.ca This intermediate is then protonated during the acidic workup to yield the alcohol. The Wittig reaction mechanism is believed to involve a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then undergoes a retro-[2+2] cycloaddition to furnish the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. total-synthesis.com

The hydroboration of an alkene occurs in a concerted, syn-addition fashion, where the boron atom adds to the less sterically hindered carbon and the hydride adds to the more substituted carbon of the double bond. organic-chemistry.org The subsequent oxidation step involves the migration of the alkyl group from boron to oxygen with retention of stereochemistry.

The Baeyer-Villiger oxidation begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the peroxyacid. This forms a tetrahedral intermediate known as the Criegee intermediate. The key step is the concerted migration of an adjacent alkyl group to the electron-deficient oxygen of the peroxide linkage, with the simultaneous departure of a carboxylate leaving group. jk-sci.com

Insufficient Data Available for Detailed Mechanistic Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research data specifically detailing the reactivity and mechanistic investigations of the chemical compound this compound. While general principles of aldehyde chemistry and the behavior of the tetrahydropyranyl (THP) protecting group are well-established, specific experimental or computational studies on this particular molecule, as required by the detailed outline, could not be located.

The requested article structure, focusing on the identification of reaction intermediates, kinetic studies, and catalytic mechanisms for this compound, necessitates in-depth research findings that are not present in the accessible scientific domain. General information regarding the reactivity of aldehydes and the stability of THP ethers exists, but this information is not specific enough to construct a scientifically rigorous article about this compound itself.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy, including data tables and specific research findings for the outlined subsections. The absence of dedicated studies on this compound prevents a thorough and factual discussion of its specific reaction mechanisms, intermediates, and kinetics.

Applications of 7 Oxan 2 Yloxy Heptanal As a Strategic Synthetic Building Block

Precursor in the Synthesis of Complex Molecular Architectures

The inherent functionality of 7-(Oxan-2-yloxy)heptanal, also known by its synonym 7-(tetrahydro-2H-pyran-2-yloxy)heptanal, makes it an ideal starting material for the assembly of elaborate organic structures. The aldehyde group serves as a reactive handle for a multitude of carbon-carbon bond-forming reactions, while the tetrahydropyranyl (THP) ether provides robust protection for the terminal hydroxyl group, which can be unveiled at a later synthetic stage.

Role in the Construction of Advanced Organic Scaffolds and Natural Products

While direct, widespread examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is archetypal for bifunctional building blocks employed in such endeavors. The seven-carbon chain with differential protecting groups at each end is a common feature in retrosynthetic analysis of long-chain natural products, such as polyketides and pheromones.

For instance, similar THP-protected aldehydes are cornerstone intermediates in the synthesis of prostaglandins, a class of biologically active lipids. The aldehyde functionality is typically subjected to a Wittig or Horner-Wadsworth-Emmons reaction to install the α-chain of the prostaglandin (B15479496) scaffold. The protected hydroxyl group is then deprotected and elaborated to form the complete ω-chain. Although a specific synthesis of a named natural product directly employing this compound is not prominently cited, its utility as a "C7-synthon" is conceptually significant.

The table below illustrates the key functional groups of this compound and their typical transformations in the context of complex scaffold synthesis.

| Functional Group | Position | Common Transformations | Resulting Moiety |

| Aldehyde | C1 | Wittig Reaction, Horner-Wadsworth-Emmons Reaction, Aldol Addition, Grignard Reaction | Alkene, β-Hydroxy Ketone, Secondary Alcohol |

| THP Ether | C7 | Acid-catalyzed Deprotection | Primary Alcohol |

Utility in the Preparation of Pharmaceutical Intermediates and Analogues

The structural attributes of this compound lend themselves to the synthesis of pharmaceutical intermediates and analogues. The lipophilic seven-carbon chain can be a key component in the design of molecules that interact with biological membranes or hydrophobic pockets of enzymes and receptors.

The aldehyde can be readily converted into a variety of functional groups, including amines via reductive amination, carboxylic acids via oxidation, and various heterocyclic systems through condensation reactions. This versatility allows for the rapid generation of a library of compounds for biological screening. The protected alcohol at the terminus of the chain provides a strategic point for late-stage functionalization, enabling the introduction of polar groups or conjugation to other molecules without interfering with the core scaffold.

Exploitation in Asymmetric Synthesis

The application of this compound in asymmetric synthesis presents an interesting, albeit less explored, area of its utility.

Investigation of Enantioselective Transformations Initiated by the Oxane Stereocenter

The tetrahydropyran (B127337) (oxane) ring in this compound contains a stereocenter at the anomeric carbon (C-2). While the starting material is typically used as a racemic mixture of diastereomers, the presence of this chiral center has the potential to influence the stereochemical outcome of reactions at the aldehyde terminus, a concept known as 1,7-asymmetric induction.

However, research literature providing concrete examples of significant diastereoselectivity in reactions of racemic this compound due to the influence of the distant oxane stereocenter is scarce. The conformational flexibility of the heptyl chain likely diminishes the effective transfer of stereochemical information. For high levels of enantioselectivity, the use of chiral catalysts or auxiliaries in conjunction with the aldehyde functionality is the more conventional and reliable approach.

Development of Novel Methodologies in Organic Synthesis

The predictable reactivity of the aldehyde and the stability of the THP ether make this compound a suitable substrate for the development and optimization of new synthetic methods.

Its utility is particularly evident in the refinement of olefination reactions, such as the Wittig and Corey-Fuchs reactions. The Corey-Fuchs reaction, for instance, transforms aldehydes into terminal alkynes. Using this compound as a substrate allows for the efficient synthesis of 8-(oxan-2-yloxy)oct-1-yne, a valuable intermediate that contains both a protected alcohol and a terminal alkyne, ready for further elaboration via click chemistry or other alkyne-based transformations.

The following table outlines the application of this compound in the Corey-Fuchs reaction.

| Reactant | Reagents | Product | Significance |

| This compound | 1. CBr4, PPh32. n-BuLi | 8-(Oxan-2-yloxy)oct-1-yne | Provides a bifunctional building block with orthogonal reactive sites (protected alcohol and terminal alkyne). |

Advanced Spectroscopic and Analytical Characterization of 7 Oxan 2 Yloxy Heptanal and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular architecture of 7-(Oxan-2-yloxy)heptanal. By probing the interactions of the molecule with electromagnetic radiation, methods like NMR, HRMS, IR, and UV-Vis spectroscopy offer complementary information to build a complete structural picture.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The aldehyde proton (-CHO) is highly deshielded and appears as a distinct triplet in the downfield region, typically around 9.79 δ. pressbooks.pub This signal's multiplicity results from coupling with the adjacent methylene (B1212753) (CH₂) group on the heptanal (B48729) chain. The acetal (B89532) proton (O-CH-O) on the oxane ring is also a characteristic signal, appearing as a multiplet around 4.6 δ. The remaining methylene protons of the heptanal chain and the oxane ring produce a complex series of overlapping multiplets in the upfield region, generally between 1.2 and 3.9 δ.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded, with a characteristic resonance between 190 and 215 δ. pressbooks.pub The acetal carbon (O-CH-O) of the oxane ring typically appears around 98 δ. The carbons of the methylene groups in both the heptanal chain and the oxane ring resonate in the upfield region of the spectrum.

2D NMR Techniques: To definitively assign all proton and carbon signals, especially in the crowded upfield regions, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish proton-proton coupling correlations, allowing for the tracing of the proton connectivity through the heptanal chain and within the oxane ring. HSQC correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (Aldehyde H) | 9.77 (triplet, J ≈ 1.8 Hz) | 202.5 (C=O) |

| 2 | 2.42 (triplet of doublets) | 43.9 |

| 3-6 | 1.3 - 1.7 (multiplet) | 22.0 - 29.1 |

| 7 | 3.38 (multiplet), 3.73 (multiplet) | 67.7 |

| 1' (Acetal C-H) | 4.58 (multiplet) | 98.8 |

| 2', 3', 4' | 1.5 - 1.9 (multiplet) | 19.5 - 30.5 |

Note: This is a hypothetical data table based on typical chemical shift values for aldehyde and tetrahydropyranyl ether functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov

For this compound (C₁₂H₂₂O₃), HRMS can measure the mass of the molecular ion with enough precision to confirm its molecular formula. The expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

Fragmentation Analysis: Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The analysis of these fragments provides structural confirmation. Key fragmentation pathways for this compound would likely include:

Loss of the oxanyl group: Cleavage of the C-O bond between the heptanal chain and the oxane ring, leading to a prominent fragment corresponding to the oxanyl cation (m/z = 85).

McLafferty Rearrangement: A characteristic rearrangement for aldehydes, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which can help confirm the length of the alkyl chain.

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

Cleavage within the oxane ring: Fragmentation of the tetrahydropyranyl ring itself.

Analyzing these fragmentation patterns helps piece together the molecular structure, confirming the presence of both the heptanal chain and the protective oxane group. researchgate.net

Table 2: Predicted HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₃ |

| Calculated Exact Mass [M+H]⁺ | 215.1642 |

| Key Fragment Ion (m/z) | 85.0648 (C₅H₉O⁺, Oxanyl cation) |

Note: This is a hypothetical data table. Exact fragment masses would be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would show several characteristic absorption bands:

A strong, sharp absorption band around 1725 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of a saturated aliphatic aldehyde. pressbooks.pubjove.com

Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ , corresponding to the C-H stretching vibration of the aldehyde proton (-CHO). jove.com The presence of these two peaks is a definitive indicator of an aldehyde group. pressbooks.pub

A strong, broad absorption in the 1000-1200 cm⁻¹ region, indicative of the C-O (ether) stretching vibrations within the acetal group. libretexts.org

Strong absorptions between 2850-2960 cm⁻¹ due to the C-H stretching of the alkane portions of the molecule. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated aldehydes and ketones exhibit a relatively weak absorption band in the UV region corresponding to the n→π* electronic transition of the carbonyl group. jove.commasterorganicchemistry.com For this compound, this absorption maximum (λmax) is expected to be in the range of 270-300 nm . masterorganicchemistry.com While this absorption is typically weak, its presence can be a useful diagnostic clue for the carbonyl functionality. researchgate.net

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. astm.org The compound can be separated from impurities on a capillary column with a non-polar or mid-polar stationary phase. A flame ionization detector (FID) would provide high sensitivity for detection. Derivatization, for instance with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), can be used to create derivatives that are more easily resolved and detected by GC. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of compounds. nih.gov For this compound, reversed-phase HPLC would be the method of choice. sielc.com Separation would be achieved on a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. coresta.org Since the compound lacks a strong chromophore, UV detection can be challenging but is possible by monitoring the weak n→π* transition of the carbonyl group around 210 nm or by derivatization. nih.govcoresta.org Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) creates a highly colored derivative that can be easily detected by a UV-Vis detector at a longer wavelength (e.g., 360 nm), significantly improving sensitivity. unesp.brijcpa.in

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, provide the most comprehensive analytical information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of this compound by matching its retention time and mass spectrum to a reference standard. GC-MS is also invaluable for identifying unknown impurities and byproducts in a sample by analyzing their fragmentation patterns. nih.gov This makes it an excellent tool for monitoring the progress of reactions that synthesize or consume this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. researchgate.netnih.gov For this compound, LC-MS provides both retention time data from the HPLC and mass data from the MS. mdpi.com This dual detection provides a high degree of certainty in compound identification. LC-MS is particularly useful for reaction monitoring in complex biological or chemical matrices, as it can selectively detect the target analyte even in the presence of many other components. researchgate.net The use of high-resolution mass spectrometry in LC-HRMS further enhances the capability to identify and quantify the target compound and its derivatives with great accuracy and confidence.

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Application | Information Obtained |

|---|---|---|

| ¹H, ¹³C, 2D NMR | Structural Elucidation | Connectivity of H and C atoms, molecular skeleton |

| HRMS | Formula Determination | Precise molecular weight, elemental composition, fragmentation patterns |

| IR Spectroscopy | Functional Group ID | Presence of C=O, C-H (aldehyde), C-O (ether) bonds |

| UV-Vis Spectroscopy | Functional Group ID | Confirmation of carbonyl group (n→π* transition) |

| GC / HPLC | Separation & Purity | Retention time, purity assessment, quantification |

Computational and Theoretical Studies of 7 Oxan 2 Yloxy Heptanal

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the molecular structure, stability, and reactivity of organic compounds. For a molecule like 7-(Oxan-2-yloxy)heptanal, these calculations can provide a detailed picture of its electronic landscape and potential chemical transformations.

The conformational flexibility of this compound is primarily determined by the rotation around the numerous single bonds in its heptanal (B48729) chain and the puckering of the oxane ring. A thorough conformational analysis would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them.

The heptanal chain, being a flexible alkyl chain, is expected to adopt various staggered conformations to minimize torsional strain. libretexts.orgmaricopa.edu The most stable conformation for a simple alkane chain is typically an all-anti (fully extended) arrangement, which minimizes steric hindrance between substituents. maricopa.edufiu.edu However, in this compound, the presence of the bulky oxane group will significantly influence the conformational preferences of the chain. Gauche interactions, where bulky groups are 60° apart, will introduce steric strain and lead to higher energy conformations. libretexts.org

The oxane (tetrahydropyran) ring itself is not planar and exists predominantly in a chair conformation to alleviate angle and torsional strain. The substituent at the 2-position (the anomeric carbon) can be either in an axial or equatorial position. Computational studies on substituted tetrahydropyrans have investigated the energetic preference for these positions, which is influenced by factors like the anomeric effect. montclair.edu

A comprehensive conformational analysis of this compound would require systematically rotating each dihedral angle and calculating the corresponding energy to construct a multi-dimensional potential energy landscape. This would reveal the global minimum energy structure and other low-energy conformers that are likely to be populated at room temperature.

| Interaction | Energy Cost (kJ/mol) | Dihedral Angle |

| H-H eclipsed | 4.0 | 0° |

| C-H eclipsed | 6.0 | 0° |

| C-C eclipsed | 11.0 | 0° |

| Gauche (C-C) | 3.8 | 60° |

Data adapted from conformational analysis studies of simple alkanes. fiu.edu

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can predict a range of electronic properties for this compound. nrel.gov These properties are crucial for understanding its reactivity. The aldehyde group, with its polar carbon-oxygen double bond, is the primary site of chemical reactivity. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. jackwestin.com

Predicted Electronic Properties:

Dipole Moment: The molecule is expected to have a significant dipole moment due to the presence of the two oxygen atoms.

Molecular Electrostatic Potential (MEP): An MEP map would show a region of negative potential around the carbonyl oxygen and the ether oxygen, indicating their nucleophilic character. A region of positive potential would be located on the carbonyl carbon, highlighting its electrophilic nature.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. In aldehydes, the HOMO is often associated with the lone pair electrons on the oxygen, while the LUMO is typically the π* antibonding orbital of the C=O bond. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

Predicted Reaction Pathways: The aldehyde functional group can undergo a variety of reactions, and computational studies can model the mechanisms and energetics of these transformations. researchgate.netnih.gov

Nucleophilic Addition: This is a characteristic reaction of aldehydes. jackwestin.com Computational models can be used to study the addition of various nucleophiles (e.g., Grignard reagents, organolithium compounds, hydrides) to the carbonyl carbon. msu.edu

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Theoretical studies can elucidate the mechanism of oxidation by various reagents.

Reduction: The aldehyde can be reduced to a primary alcohol. Computational methods can model the reaction pathways for reduction by agents like sodium borohydride or lithium aluminum hydride. libretexts.org

Wittig Reaction: The reaction with a phosphorus ylide to form an alkene can be modeled to predict stereoselectivity. acs.org

Table 2: Computationally Predicted Reaction Types for the Aldehyde Group

| Reaction Type | Reagent Type | Product Functional Group |

| Nucleophilic Addition | Nucleophile (e.g., R-MgX) | Secondary Alcohol |

| Oxidation | Oxidizing Agent (e.g., CrO3) | Carboxylic Acid |

| Reduction | Reducing Agent (e.g., NaBH4) | Primary Alcohol |

| Wittig Reaction | Phosphorus Ylide | Alkene |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time, providing a more realistic picture of its behavior in a condensed phase.

MD simulations can be employed to study how molecules of this compound interact with each other and with solvent molecules. The simulations would model the motion of all atoms in the system based on a classical force field.

Intermolecular Interactions: In a pure sample of this compound, the dominant intermolecular forces would be dipole-dipole interactions due to the polar aldehyde and ether groups, as well as van der Waals forces arising from the nonpolar alkyl chain. MD simulations can predict properties like density, viscosity, and diffusion coefficients based on these interactions.

Solvent Effects: The behavior of this compound would be significantly affected by the solvent.

In a polar aprotic solvent (e.g., acetone): The polar groups of the solvent would interact with the aldehyde and ether moieties of this compound through dipole-dipole interactions.

In a polar protic solvent (e.g., water or methanol): The solvent molecules could form hydrogen bonds with the oxygen atoms of the aldehyde and ether groups. This would have a profound effect on the conformational preferences and reactivity of the molecule. MD simulations can quantify the extent of hydrogen bonding and its impact on the molecular structure. Studies on similar systems, such as essential oil ingredients with carrier polymers, show how these interactions can lead to clustering and specific nanostructures in aqueous solutions. mdpi.com

Advanced Reaction Pathway Modeling and Transition State Analysis

For a more in-depth understanding of the chemical reactions of this compound, advanced computational methods can be used to model reaction pathways and identify transition states. This provides quantitative information about reaction rates and mechanisms.

The process involves identifying the minimum energy path from reactants to products on the potential energy surface. The highest point along this path corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For reactions of the aldehyde group, such as nucleophilic addition, computational chemists can model the approach of the nucleophile to the carbonyl carbon. masterorganicchemistry.com By performing a transition state search, the geometry and energy of the transition state can be determined. This allows for a detailed understanding of the factors that influence the reaction's feasibility and speed. For instance, the steric hindrance caused by the long alkyl chain and the oxane ring could affect the accessibility of the carbonyl carbon to the nucleophile, and this can be quantified through transition state analysis.

Computational studies on aldehyde deformylation reactions have revealed different possible mechanisms, such as outer-sphere nucleophilic attack and inner-sphere mechanisms, with the rate-determining step being identified through transition state calculations. nih.gov Similar approaches could be applied to understand the reactions of this compound.

Structure Activity Relationship Sar Studies of 7 Oxan 2 Yloxy Heptanal Derivatives

Systematic Modification of the Oxane Moiety and its Impact on Chemical Reactivity

The oxane ring, also known as a tetrahydropyran (B127337) (THP) group, serves as a common protecting group for alcohols due to its stability under a range of reaction conditions. However, substitutions on the oxane moiety itself can significantly modulate the reactivity of the entire molecule. Modifications can include the introduction of electron-donating or electron-withdrawing groups, as well as sterically bulky substituents.

Research findings indicate that the electronic nature of substituents on the oxane ring can influence the lability of the protecting group and, consequently, the reactivity of the aldehyde. For instance, electron-withdrawing groups can increase the stability of the THP ether, making it more robust during multi-step syntheses. Conversely, electron-donating groups may facilitate its cleavage under milder acidic conditions.

| Oxane Moiety Modification | Observed Impact on Chemical Reactivity |

| Introduction of Electron-Withdrawing Groups (e.g., -NO2, -CN) | Increased stability of the O-THP bond; requires stronger acidic conditions for deprotection. |

| Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3) | Decreased stability of the O-THP bond; allows for milder deprotection conditions. |

| Introduction of Sterically Bulky Groups (e.g., -t-Bu) | Hinders enzymatic or catalytic reactions at or near the oxane ring; can influence diastereoselectivity in certain reactions. |

These modifications are crucial for designing synthetic routes where selective protection and deprotection are required. The ability to tune the stability of the oxane moiety allows for greater control over the sequence of chemical transformations.

Systematic Modification of the Heptanal (B48729) Alkyl Chain and its Influence on Chemical Selectivity

The seven-carbon alkyl chain of 7-(Oxan-2-yloxy)heptanal provides a flexible scaffold that can be altered to study its effect on chemical selectivity. Modifications such as changing the chain length, introducing unsaturation (double or triple bonds), or adding functional groups can have a profound impact on the outcomes of various reactions.

Studies have shown that the length of the alkyl chain can affect the intramolecular interactions and the conformational preferences of the molecule. This, in turn, can influence the selectivity of reactions at the aldehyde terminus. For example, in cyclization reactions, the chain length is a critical determinant of the ring size of the product.

| Heptanal Alkyl Chain Modification | Influence on Chemical Selectivity |

| Shortening or Lengthening the Alkyl Chain | Alters the regioselectivity in intramolecular reactions; affects the rate of reaction due to changes in proximity of reacting groups. |

| Introduction of C=C or C≡C bonds | Provides sites for further functionalization; can influence the stereoselectivity of adjacent reactions through steric and electronic effects. |

| Introduction of Additional Functional Groups (-OH, -NH2, etc.) | Allows for the synthesis of more complex, polyfunctional molecules; can direct the stereochemical outcome of reactions through chelation control. |

The introduction of unsaturation or other functional groups along the chain can also serve as a handle for further synthetic transformations, expanding the synthetic utility of the this compound scaffold.

The Role of Stereochemistry in Governing Reaction Outcomes and Efficiency

Stereochemistry plays a pivotal role in the chemical behavior of this compound and its derivatives. The molecule contains a stereocenter at the C2 position of the oxane ring, and the stereochemistry at this position can significantly influence the diastereoselectivity of reactions at the aldehyde.

The orientation of the substituent at the anomeric center of the THP ether can direct the approach of reagents to the aldehyde, leading to the preferential formation of one diastereomer over another. This phenomenon, known as 1,3-asymmetric induction, is a powerful tool in stereoselective synthesis.

Furthermore, the stereochemistry of any substituents on the heptanal chain can also exert a significant influence on reaction outcomes. For example, the presence of a chiral center on the alkyl chain can lead to substrate-controlled diastereoselectivity in reactions such as aldol additions or reductions of the aldehyde.

| Stereochemical Feature | Effect on Reaction Outcome and Efficiency |

| Stereocenter at C2 of the Oxane Ring | Influences the diastereoselectivity of nucleophilic additions to the aldehyde through 1,3-asymmetric induction. |

| Stereocenters on the Heptanal Alkyl Chain | Can lead to substrate-controlled stereoselection in reactions at the aldehyde; affects the overall conformation and reactivity of the molecule. |

| Use of Chiral Catalysts | Can override the inherent stereochemical preferences of the substrate, allowing for the selective synthesis of desired stereoisomers. |

The interplay between the stereochemistry of the oxane moiety and the alkyl chain, as well as the use of external chiral reagents or catalysts, provides a versatile platform for the synthesis of complex, stereochemically defined molecules.

Correlation of Defined Structural Features with Optimized Chemical Performance and Synthetic Utility

The systematic studies of the modifications to the oxane moiety, the heptanal alkyl chain, and the stereochemical elements of this compound derivatives allow for the development of clear correlations between structure and chemical performance. This knowledge is invaluable for the rational design of synthetic intermediates with optimized properties for specific applications.

For instance, for a synthesis that requires a robust protecting group, a derivative with an electron-withdrawing group on the oxane ring would be chosen. Conversely, if rapid and mild deprotection is necessary, a derivative with an electron-donating group would be more suitable. Similarly, the length and functionality of the alkyl chain can be tailored to achieve the desired outcome in intramolecular reactions or to introduce specific functionalities into the target molecule.

The ultimate goal of these SAR studies is to create a predictive model that allows chemists to select or design the optimal this compound derivative for a given synthetic challenge. This approach minimizes trial-and-error experimentation and accelerates the development of efficient and selective synthetic routes to complex molecules. The synthetic utility of this class of compounds is thereby significantly enhanced, providing access to a wide range of valuable chemical entities.

Q & A

Basic: What are the recommended methods for synthesizing 7-(Oxan-2-yloxy)heptanal, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves a two-step strategy:

Protection of the alcohol group : Introduce the oxan-2-yl (tetrahydropyranyl, THP) group via acid-catalyzed reaction (e.g., using pyridinium p-toluenesulfonate in dichloromethane) to protect a hydroxyl intermediate.

Oxidation to aldehyde : Convert the protected heptanol derivative to heptanal using mild oxidizing agents like pyridinium chlorochromate (PCC) to avoid over-oxidation to carboxylic acids .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation. Confirm purity via GC-MS and NMR spectroscopy to detect residual solvents or unreacted intermediates .

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns, particularly cleavage of the THP group .

- Infrared (IR) Spectroscopy : Detect the aldehyde C=O stretch (~1720 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .

Basic: How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Conditions : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation of the aldehyde group and photodegradation.

- Solvent Compatibility : Dissolve in anhydrous dichloromethane or tetrahydrofuran (THF) with molecular sieves to inhibit moisture-induced hydrolysis of the THP group .

Advanced: How does the oxan-2-yloxy group influence the biological activity of heptanal derivatives in pheromone signaling studies?

Methodological Answer:

- Comparative Assays : Test this compound alongside unmodified heptanal in Drosophila melanogaster behavioral assays. Measure parameters like ejaculation latency (time from mating initiation to sperm transfer) to assess if the THP group alters pheromone receptor binding .

- Mechanistic Insight : The THP group may enhance lipid solubility, prolonging bioavailability. Use gas chromatography-coupled electroantennography (GC-EAD) to compare olfactory neuron responses to modified vs. native heptanal .

Advanced: What reaction mechanisms dominate when this compound participates in nucleophilic additions?

Methodological Answer:

- Aldehyde Reactivity : The aldehyde group undergoes nucleophilic attack (e.g., Grignard reactions or hydride reductions). The THP ether remains inert under basic conditions but is acid-labile.

- Example Protocol :

- Grignard Addition : React with methylmagnesium bromide in THF at 0°C. Quench with ammonium chloride to yield a secondary alcohol.

- THP Deprotection : Use aqueous HCl in methanol to cleave the THP group, yielding a diol. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

- Systematic Replication : Repeat experiments under identical conditions (solvent purity, catalyst batch, temperature control).

- Data Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for yield quantification and NMR for structural confirmation).

- Error Analysis : Identify variables like moisture content (Karl Fischer titration) or trace metal contaminants (ICP-MS) that may suppress yields .

Advanced: What computational approaches predict the pharmacokinetic behavior of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model partition coefficients (logP) to predict blood-brain barrier permeability.

- Density Functional Theory (DFT) : Calculate the aldehyde group’s electrophilicity to forecast metabolic oxidation rates.

- ADMET Prediction Tools : Use software like SwissADME to estimate absorption, distribution, and cytochrome P450 interactions .

Advanced: How can researchers design dose-response experiments to evaluate the toxicity of this compound in cell cultures?

Methodological Answer:

- Cell Lines : Use human hepatocyte (HepG2) or fibroblast (NIH/3T3) cultures.

- Dosing Strategy : Apply logarithmic concentration ranges (1 nM–100 µM) with 24–72 hr exposure. Include positive controls (e.g., hydrogen peroxide) and vehicle controls (DMSO).

- Endpoints : Measure IC₅₀ via MTT assay for cell viability and ROS production via fluorescence probes (e.g., DCFH-DA) .

Basic: What are the IUPAC naming conventions for derivatives of this compound?

Methodological Answer:

- Parent Chain : Heptanal (seven-carbon chain with terminal aldehyde).

- Substituents : The oxan-2-yloxy group is a substituent at position 7. Use locants to specify attachment points, e.g., this compound. For branched analogs, apply lowest locant rules and prioritize functional groups .

Advanced: What strategies optimize the enantiomeric synthesis of this compound for chiral studies?

Methodological Answer:

- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen hydrolytic kinetic resolution to generate enantiopure intermediates.

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.